1-(5-Chloro-2-pyridinyl)-piperazine 2HCl
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Overview
Description
1-(5-Chloro-2-pyridinyl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H14Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-pyridinyl)piperazine dihydrochloride typically involves the reaction of 5-chloro-2-pyridine with piperazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of 1-(5-chloro-2-pyridinyl)piperazine dihydrochloride may involve large-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced techniques such as chromatography for the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-pyridinyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(5-chloro-2-pyridinyl)piperazine dihydrochloride include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
1-(5-Chloro-2-pyridinyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-pyridinyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyridin-3-yl)piperazine
- 1-(4-Chloropyridin-2-yl)piperazine
- 1-(5-Bromo-2-pyridinyl)piperazine
Uniqueness
1-(5-Chloro-2-pyridinyl)piperazine dihydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C9H14Cl3N3 |
---|---|
Molecular Weight |
270.6 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H |
InChI Key |
IDESAHMSIKRONM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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